molecular formula C20H15ClN4O4 B292990 Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate

Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate

Cat. No. B292990
M. Wt: 410.8 g/mol
InChI Key: UUAVEFIQUPYMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate is an organic compound used in chemical research. It is a triazoloquinazoline derivative that has shown potential in various scientific studies.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has anti-inflammatory properties by inhibiting the production of cytokines and prostaglandins.
Biochemical and Physiological Effects
Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate has shown various biochemical and physiological effects. It has been shown to reduce the expression of matrix metalloproteinases and inhibit the proliferation of cancer cells. It also has anti-inflammatory effects by inhibiting the production of cytokines and prostaglandins. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate in lab experiments include its potential as a fluorescent probe for detecting metal ions and its anticancer and anti-inflammatory properties. However, its limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

For the research of Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate include further studies on its mechanism of action and potential side effects. It also has potential for use in the development of new anticancer and anti-inflammatory drugs. Additionally, it could be studied for its potential use in the treatment of Alzheimer's disease and as a fluorescent probe for detecting metal ions.
Conclusion
In conclusion, Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate is an organic compound with potential in various scientific research studies. Its synthesis method involves the reaction of ethyl 2-amino-4-(4-chlorophenyl)-2-oxobut-3-enoate with 5-amino-3-methyl-1H-1,2,4-triazole-4-carboxylic acid in the presence of a catalyst. Its potential applications include its use as a fluorescent probe for detecting metal ions, its anticancer and anti-inflammatory properties, and its potential use in the treatment of Alzheimer's disease. Further studies on its mechanism of action and potential side effects are needed to fully understand its potential.

Synthesis Methods

The synthesis of Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate involves the reaction of ethyl 2-amino-4-(4-chlorophenyl)-2-oxobut-3-enoate with 5-amino-3-methyl-1H-1,2,4-triazole-4-carboxylic acid in the presence of a catalyst. The reaction results in the formation of Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate as a white solid.

Scientific Research Applications

Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate has shown potential in various scientific research studies. It has been studied for its anticancer activity, anti-inflammatory properties, and as a potential treatment for Alzheimer's disease. It has also been studied for its potential use as a fluorescent probe for detecting metal ions.

properties

Molecular Formula

C20H15ClN4O4

Molecular Weight

410.8 g/mol

IUPAC Name

ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxotriazolo[1,5-a]quinazoline-3-carboxylate

InChI

InChI=1S/C20H15ClN4O4/c1-2-29-20(28)17-18-24(11-16(26)12-7-9-13(21)10-8-12)19(27)14-5-3-4-6-15(14)25(18)23-22-17/h3-10H,2,11H2,1H3

InChI Key

UUAVEFIQUPYMPL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2N(C(=O)C3=CC=CC=C3N2N=N1)CC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CCOC(=O)C1=C2N(C(=O)C3=CC=CC=C3N2N=N1)CC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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